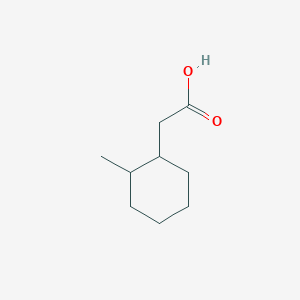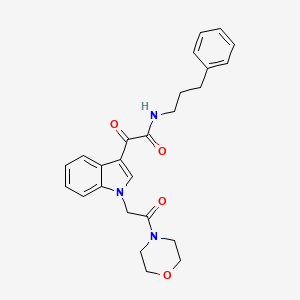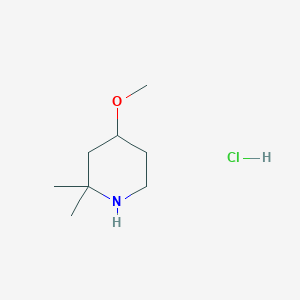
2-(2-methylcyclohexyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylcyclohexyl)acetic Acid, also known as (2-methylcyclohexyl)acetic acid, is a chemical compound with the CAS Number: 6617-04-5 . It has a molecular weight of 156.22 and its molecular formula is C9H16O2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-(2-methylcyclohexyl)acetic Acid involves two main steps . The first step is a hydrogenation reaction where o-cresol is dissolved into methylcyclohexane, then a hydrogenation catalyst and high-purity hydrogen gas are added into the mixed solution . This results in a hydrogenation reaction completed solution containing 2-methylcyclohexanol . The second step is an esterification reaction where an esterification catalyst and the hydrogenation reaction completed solution are added into a reaction vessel . Acetic acid is used as an esterifying agent and is dripped into a stirred central zone of the mixed solution . The esterification reaction then takes place, resulting in 2-methylcyclohexyl acetate .Molecular Structure Analysis
The molecular structure of 2-(2-methylcyclohexyl)acetic Acid is represented by the InChI code: 1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) . The average mass of the molecule is 156.222 Da and the monoisotopic mass is 156.115036 Da .Physical And Chemical Properties Analysis
2-(2-methylcyclohexyl)acetic Acid is a liquid at room temperature . It has a molecular weight of 156.22 and its molecular formula is C9H16O2 .Aplicaciones Científicas De Investigación
Hydrogen Peroxide Production
2-(2-methylcyclohexyl)acetic Acid, also known as 2-MCA, has been utilized in the production of hydrogen peroxide. It serves as a solvent in the anthraquinone process, enhancing the solubility of anthraquinone, which in turn increases the efficiency and concentration of hydrogen peroxide in the solution. This application aids in increasing the capacity of hydrogen peroxide facilities and reducing operating costs (Yu Jiankun, 2011; Fuling Qi, 2004).
Antioxidant and Xanthine Oxidase Inhibitory Activities
Research involving a derivative of 2-(2-methylcyclohexyl)acetic Acid, specifically the Schiff base ligand synthesized from [1-(aminomethyl)cyclohexyl]acetic acid, has shown promising antioxidant properties. In particular, its zinc complex exhibited significant xanthine oxidase inhibitory activity, potentially beneficial for medical applications (M. Ikram et al., 2015).
Pharmaceutical Synthesis
The compound has been employed in the synthesis of various pharmaceutical compounds. For instance, the optimization of the acylation process of para-(1-methylcyclohexyl) phenol with acetic acid, using 2-(2-methylcyclohexyl)acetic Acid, has been explored for producing specific pharmaceutical compounds (G.Z. Haydarli et al., 2022).
Natural Product Extraction
A new cyclohexylacetic acid derivative was isolated from Emilia sonchifolia, indicating the compound's significance in the study of natural products and their potential pharmacological applications (Shoumao Shen et al., 2013).
Catalytic and Chemical Synthesis
The molecule has been involved in various catalytic and chemical synthesis processes. For example, it has been used in the scalable preparation of enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid, demonstrating its utility in producing enantiomerically pure compounds under environmentally benign conditions (M. Vamos & Yoshihisa Kobayashi, 2008).
Safety and Hazards
The safety information for 2-(2-methylcyclohexyl)acetic Acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Propiedades
IUPAC Name |
2-(2-methylcyclohexyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOWBIJUQVPEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2422667.png)
![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2422669.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2422671.png)
![4-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2422674.png)
![Ethyl 1-({5-[(2-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2422676.png)




![6-Bromo-3-[2-(2-fluoro-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B2422681.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2422683.png)